molecular formula C14H14BrNO4S B10968557 N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B10968557
M. Wt: 372.24 g/mol
InChI Key: BLTCHNZAORLCRN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxybenzenesulfonamide core substituted with a 4-bromophenyl group. Sulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels. This article compares the structural, synthetic, and biological features of this compound with its analogs to elucidate structure-activity relationships (SAR) and physicochemical influences.

Properties

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H14BrNO4S/c1-19-13-8-7-12(9-14(13)20-2)21(17,18)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3

InChI Key

BLTCHNZAORLCRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 4-bromoaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .

Scientific Research Applications

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, the compound may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Insights :

  • Bulky substituents (e.g., phenethyl in 7f) lower yields, suggesting steric challenges during synthesis .
  • Electron-withdrawing groups (e.g., fluorine in 26j) may reduce reactivity, leading to lower yields .

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation:

Table 2: NMR and HRMS Data for Selected Compounds
Compound Name 1H NMR Shifts (δ, DMSO-d6) HRMS (m/z) [M+H]+ Reference
7d (Cyclobutyl analog) δ 7.60–6.80 (aromatic), 4.20–3.70 (OCH3) Calculated: 501.1546
26i (N-Cyclobutyl lead compound) δ 7.50–6.90 (aromatic), 3.80 (OCH3) Observed: 501.1550
N-(4-Bromophenyl)quinoline-2-carboxamide (5c) δ 8.50–7.20 (aromatic) -

Key Insights :

  • Aromatic protons in sulfonamides typically appear between δ 6.80–8.50, with methoxy groups at δ 3.70–4.20 .
  • HRMS data confirm molecular integrity, with deviations <0.001 Da in analogs like 26i .

Key Insights :

  • Halogen substituents (e.g., bromine) improve lipophilicity and bioavailability without drastically altering inhibitory potency (e.g., 4-bromophenyl maleimide analogs in ).
  • Methoxy groups in 3,4-dimethoxybenzenesulfonamide derivatives enhance solubility but may reduce logP compared to halogenated analogs .

Physicochemical and Electronic Effects

  • Methoxy Groups : Electron-donating methoxy groups in 3,4-dimethoxybenzenesulfonamide increase solubility but may reduce membrane permeability compared to halogenated analogs .
  • Halogen Effects : Bromine’s moderate size and lipophilicity balance steric and electronic effects, making it preferable over bulkier halogens (e.g., iodine) in maintaining activity .

Biological Activity

N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and the implications of its pharmacological properties based on diverse research findings.

Chemical Structure and Synthesis

This compound features a sulfonamide group attached to a bromophenyl moiety and dimethoxybenzene substituents. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline under basic conditions to yield the desired compound. This process allows for modifications that can enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit key oncogenes involved in cancer progression. A notable study demonstrated that certain sulfonamides effectively inhibited the BRD4 protein, which plays a crucial role in regulating gene transcription associated with various cancers, including acute myeloid leukemia (AML) and prostate cancer .

Table 1: Inhibitory Activity of Sulfonamide Derivatives on BRD4

CompoundIC50 (μM)Cancer Type
Compound 11h0.78AML
Compound 11r0.87AML
This compoundTBDTBD

The binding affinity of these compounds to BRD4 was characterized using thermal shift assays, revealing that modifications in the chemical structure can lead to enhanced binding and subsequent inhibition of tumor cell proliferation .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Inhibition of Oncogenes : Compounds targeting BRD4 have been shown to reduce the expression levels of oncogenes such as c-Myc and CDK6, leading to decreased cell proliferation and induced apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase, which is critical for preventing the progression of cancer cells through the cell cycle .

Case Studies

Several studies have highlighted the efficacy of sulfonamide derivatives in preclinical models:

  • Study on AML Cells : A study assessed the effects of various sulfonamide derivatives on MV4-11 cells (a model for AML). The results indicated that these compounds significantly reduced cell viability with IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents against AML .
  • HIF-1 Pathway Inhibition : Another investigation into related compounds showed their ability to inhibit the HIF-1 signaling pathway, which is often upregulated in hypoxic tumor environments. This inhibition could lead to reduced tumor growth and improved patient outcomes .

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